Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Purity analysis Quality control Procurement specification

This functionalized azetidinone derivative is a critical chiral building block for medicinal chemistry. The unique N-benzyl, 3-oxo, and ethyl ester functionalities enable late-stage diversification and stereochemical SAR exploration. Generic substitution risks unpredictable biological activity; this specific derivative guarantees reproducible, research-grade outcomes.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B12983968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C(=O)CN1CC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)8-12-13(16)10-15(12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyLTFXSZSLDISSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate: Key Procurement Specifications and Chemical Identity


Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate (CAS 901772-49-4) is a functionalized azetidinone derivative that belongs to the class of strained four-membered nitrogen heterocycles . It possesses a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . The compound is characterized by an N-benzyl substituent, a 3-oxo group on the azetidine ring, and an ethyl acetate side chain at the C2 position . This structural arrangement provides a chiral scaffold that is of significant interest as a building block in medicinal chemistry and as a synthetic intermediate for the construction of more complex azetidine-containing molecules [1].

Why Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate Cannot Be Substituted by Generic Azetidine Analogs


The substitution of Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate with other azetidine derivatives is precluded by the unique combination of its N-benzyl group, the presence of the 3-oxo functionality, and the ethyl ester side chain. In the context of azetidine-based drug discovery, even minor alterations to the N-substituent or the nature of the ester group can profoundly impact biological activity and metabolic stability. For instance, N-benzyl proline amides, which share a similar N-benzyl motif, have been shown to suffer from unsatisfactory metabolic stability [1]. Furthermore, the stereochemistry of the azetidine core is a critical determinant of biological performance, as demonstrated by cell painting assays where stereoisomeric azetidines induced distinct morphological profiles [2]. Therefore, generic substitution risks introducing unpredictable changes in potency, selectivity, and pharmacokinetic behavior, making the procurement of this specific derivative essential for reproducible research outcomes.

Quantitative Differentiation of Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate Against Key Comparators


Purity Specification: NLT 98% Guarantee Versus Common 95% Purity Grades of Azetidine Esters

The purity specification for Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate is explicitly defined as NLT (Not Less Than) 98% by suppliers such as MolCore . This is in contrast to the commonly reported 95% minimum purity specification for structurally related tert-butyl 2-(azetidin-2-yl)acetate . While Methyl 2-(azetidin-2-yl)acetate can also be obtained at ≥98% purity , the higher guaranteed purity threshold for this specific derivative reduces the risk of carrying through undefined impurities in downstream synthetic sequences, which is critical for sensitive medicinal chemistry applications.

Purity analysis Quality control Procurement specification

Impact of Stereochemistry on Biological Profile Diversity: Class-Level Evidence from Azetidine Libraries

The biological annotation of a library of functionalized stereoisomeric azetidines using a high-content 'cell painting' assay revealed that stereoisomerism and appendage diversification have effects of similar magnitude on compound-induced changes in cell morphology [1]. Specifically, the study found that stereoisomeric pairs of azetidines induced distinct, non-overlapping morphological profiles, underscoring the critical role of stereochemical configuration in determining biological activity [1]. While this study did not include Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate directly, it establishes a class-level inference that the chiral center at the C2 position of this azetidinone derivative is a non-negotiable determinant of its biological performance.

Stereochemistry Cell painting Phenotypic screening

Metabolic Stability Considerations for N-Benzyl Azetidine Derivatives

A patent describing proline amide compounds and their azetidine analogues carrying a specifically substituted benzyl radical explicitly states that the metabolic stability of these N-benzyl proline amides was found to be 'not satisfactory' [1]. The patent further outlines the importance of avoiding cytochrome P450 (CYP) enzyme inhibition, as such interactions can lead to undesirable drug-drug interactions [1]. This class-level observation suggests that the N-benzyl group in Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate may confer a distinct metabolic profile compared to non-benzylated azetidine analogs, which could be advantageous or disadvantageous depending on the intended application and must be considered during procurement for in vivo studies.

Metabolic stability N-Benzyl group Cytochrome P450

Solubility and Bioavailability Challenges of Azetidine Derivatives: Implications for Formulation

A patent addressing injectable and orally deliverable formulations of azetidine derivatives highlights the significant challenges posed by the low aqueous solubility and poor bioavailability of this compound class [1]. The patent notes that azetidine derivatives exhibit 'excessively low bioavailability' in certain formulation systems [1]. For Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate, the presence of the ethyl ester moiety, in contrast to a free carboxylic acid, may offer a potential advantage by enhancing lipophilicity and membrane permeability, a strategy commonly employed in prodrug design. However, direct solubility data for this specific compound is limited; one source indicates solubility in DMF (>100 mg/mL), DMSO (>50 mg/mL), and Ethanol (>50 mg/mL) for a related analog , which may serve as a practical guide for handling and formulation.

Solubility Bioavailability Formulation

Synthetic Utility as a Chiral Building Block for Diverse Azetidine Scaffolds

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate serves as a versatile intermediate for the synthesis of a wide range of functionalized azetidines and azetidinones. The presence of the 3-oxo group allows for further derivatization, such as reduction to the corresponding alcohol or conversion to amines via reductive amination. The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled to amines to form amides, or reduced to the alcohol for further functionalization. In a broader context, the development of synthetic methodologies for 2-substituted azetidines and 3-substituted azetidines using common precursors has been reported, highlighting the value of such building blocks in accessing diverse chemical space [1]. The N-benzyl protecting group is readily removed via hydrogenolysis, providing a convenient route to N-H azetidines for subsequent diversification.

Synthetic intermediate Chiral building block Medicinal chemistry

Optimal Use Cases for Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate in Research and Development


Synthesis of Stereochemically Defined Azetidine Libraries for Phenotypic Screening

The demonstrated impact of stereochemistry on the biological profiles of azetidines [1] makes Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate an ideal starting material for the construction of stereochemically pure or enriched libraries. Researchers can leverage the chiral center at C2 to generate a series of diastereomers and enantiomers for systematic profiling in target-agnostic phenotypic assays, such as cell painting, to identify novel bioactive chemotypes. The high purity specification (NLT 98%) ensures that the observed biological effects are attributable to the intended stereoisomer and not to confounding impurities .

Late-Stage Functionalization for Medicinal Chemistry Optimization

With multiple functional handles (3-oxo, ethyl ester, N-benzyl), this compound is well-suited for late-stage diversification in lead optimization programs. The 3-oxo group can be exploited for the introduction of nitrogen-based substituents, while the ester moiety can be transformed into amides, alcohols, or other bioisosteres. This modular approach allows medicinal chemists to rapidly explore structure-activity relationships around the azetidine core without resynthesizing the entire scaffold each time, thereby accelerating the hit-to-lead process [2].

Investigation of N-Benzyl Azetidine Metabolic Stability and Prodrug Strategies

Given the class-level concerns regarding the metabolic stability of N-benzyl azetidines [3], this compound serves as a valuable tool for studying the pharmacokinetic fate of this structural motif. Researchers can use it to assess in vitro metabolic stability in liver microsomes and to identify major metabolites. Furthermore, the ethyl ester group provides an opportunity to explore prodrug strategies: the ester can be designed to undergo enzymatic or chemical hydrolysis in vivo to release the active carboxylic acid, potentially overcoming bioavailability hurdles associated with the free acid [4].

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